

# Application Note: Quantification of Kushenol I using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: *Kushenol I*

Cat. No.: *B8034759*

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## Introduction

**Kushenol I** is a prenylated flavonoid isolated from the roots of *Sophora flavescens*, a plant widely used in traditional medicine. It has garnered significant interest due to its potential pharmacological activities. Accurate and reliable quantification of **Kushenol I** is crucial for quality control of raw materials, standardization of herbal preparations, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of **Kushenol I** using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is based on established protocols for the analysis of flavonoids in *Sophora flavescens*.

## Principle

The method utilizes reversed-phase chromatography to separate **Kushenol I** from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acetonitrile and water (acidified with formic acid to improve peak shape) allows for the effective separation of the analyte. The quantification is achieved by detecting the absorbance of **Kushenol I** at its maximum wavelength using a UV detector and comparing the peak area to a calibration curve prepared with a certified reference standard.

## Experimental Protocol

### Instrumentation and Materials

- HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
- Reference Standard: **Kushenol I** (purity ≥ 98%).
- Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes, analytical balance.

### Preparation of Solutions

- Mobile Phase A: 0.1% Formic acid in water (v/v).
- Mobile Phase B: Acetonitrile.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Kushenol I** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

### Sample Preparation (from *Sophora flavescens* root)

- Grinding: Grind the dried roots of *Sophora flavescens* into a fine powder.
- Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a flask. Add 50 mL of 70% ethanol and perform ultrasonic-assisted extraction for 30 minutes.
- Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

### HPLC Conditions

Parameter	Condition
Column	C18 (4.6 x 250 mm, 5 µm)
Mobile Phase	A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program	0-10 min, 20-40% B10-25 min, 40-60% B25-30 min, 60-80% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 294 nm

## Method Validation Summary

The following table summarizes the typical validation parameters for an HPLC method for flavonoid quantification, which would be applicable to **Kushenol I**.

Parameter	Result
Linearity (R <sup>2</sup> )	> 0.999
Range	1 - 100 µg/mL
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Precision (%RSD)	< 2.0%
Accuracy (Recovery)	98.0% - 102.0%

## Data Presentation

The concentration of **Kushenol I** in the samples is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.

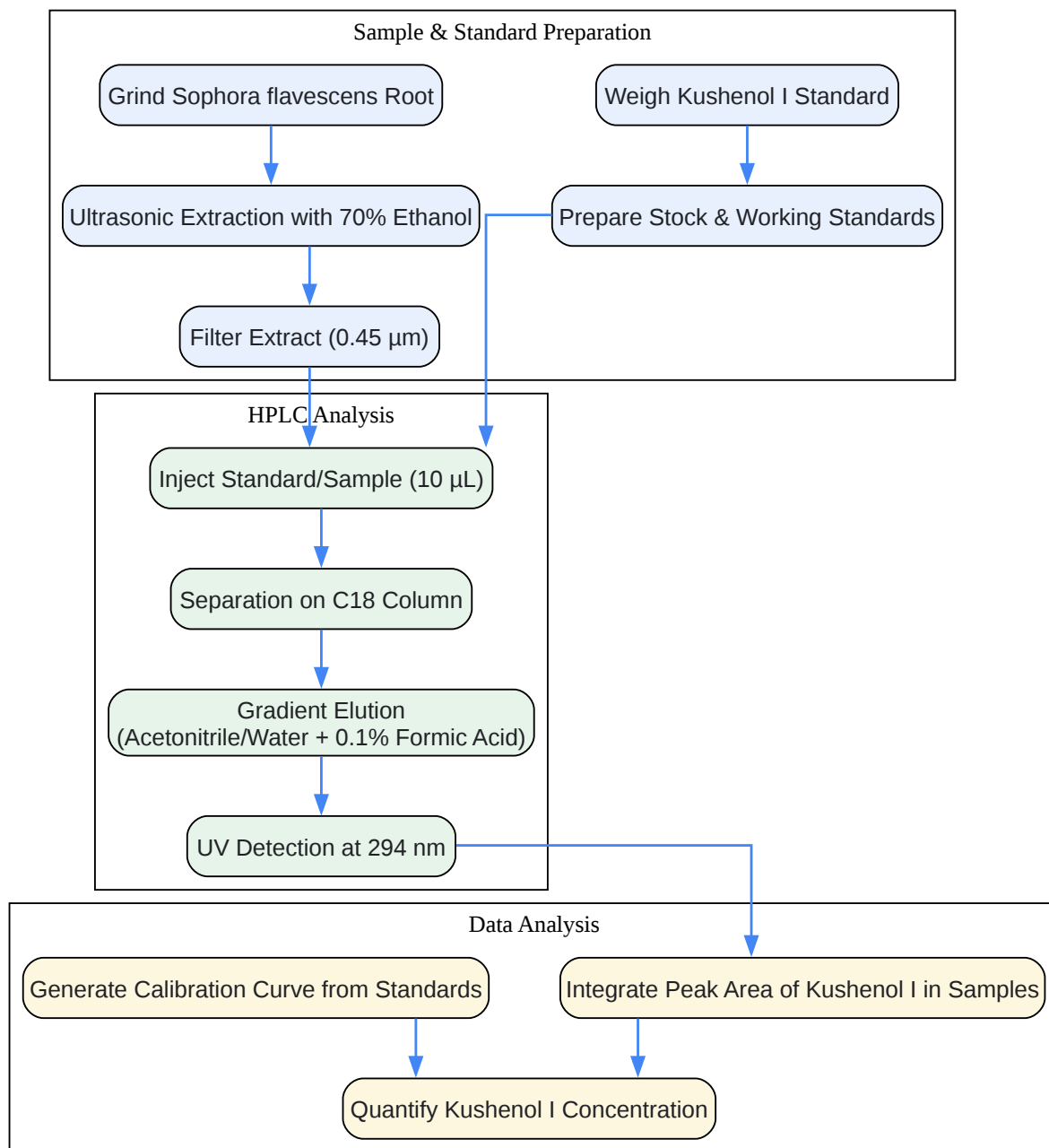
Calibration Curve Data (Example)

Concentration (µg/mL)	Peak Area (mAU*s)
1	15,234
5	76,170
10	152,340
25	380,850
50	761,700
100	1,523,400

## Sample Analysis Results (Example)

Sample ID	Peak Area (mAU*s)	Calculated Concentration (µg/mL)	Amount in Sample (mg/g)
Sample 1	258,978	17.0	0.85
Sample 2	304,680	20.0	1.00

## Visualizations



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Caption: Workflow for the quantification of **Kushenol I**.

## Conclusion

The described HPLC method provides a reliable and accurate approach for the quantification of **Kushenol I** in various samples, including raw plant material and formulated products. This application note serves as a comprehensive guide for researchers and professionals in the field of natural product analysis and drug development. Method validation should be performed in accordance with the specific laboratory and regulatory requirements.

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